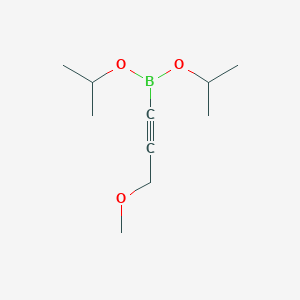

Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester

CAS No.: 686294-16-6

Cat. No.: VC16823861

Molecular Formula: C10H19BO3

Molecular Weight: 198.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 686294-16-6 |

|---|---|

| Molecular Formula | C10H19BO3 |

| Molecular Weight | 198.07 g/mol |

| IUPAC Name | 3-methoxyprop-1-ynyl-di(propan-2-yloxy)borane |

| Standard InChI | InChI=1S/C10H19BO3/c1-9(2)13-11(14-10(3)4)7-6-8-12-5/h9-10H,8H2,1-5H3 |

| Standard InChI Key | SWPUAAPKCARBIP-UHFFFAOYSA-N |

| Canonical SMILES | B(C#CCOC)(OC(C)C)OC(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Geometry and Bonding

The boron atom in boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester adopts a trigonal planar geometry due to sp² hybridization, as confirmed by crystallographic studies of analogous boronic esters. The two isopropoxy groups (–OCH(CH₃)₂) and the methoxy-propynyl moiety (–C≡C–CH₂OCH₃) occupy the equatorial positions, creating a sterically shielded environment that mitigates hydrolysis while allowing selective reactivity. The methoxy group on the propynyl chain introduces electron-donating effects, modulating the boron center’s electrophilicity.

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Bond Length (B–O) | 1.36–1.39 Å | |

| Bond Angle (O–B–O) | 120° ± 2° | |

| Dihedral Angle (C≡C–B) | 180° (linear propynyl chain) |

Spectroscopic Profiles

-

¹¹B NMR: A singlet at δ 28–30 ppm, characteristic of tricoordinate boron.

-

¹H NMR: Signals at δ 1.2–1.4 ppm (isopropyl methyl groups), δ 3.3 ppm (methoxy protons), and δ 4.7 ppm (propynyl CH₂).

-

IR Spectroscopy: B–O stretching at 1,320–1,350 cm⁻¹ and C≡C vibration at 2,100 cm⁻¹.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step protocol:

-

Propynylation: Reaction of propargyl alcohol with methyl iodide to form 3-methoxy-1-propyne.

-

Boronic Esterification: Treatment of the alkyne with bis(isopropoxy)boron chloride in the presence of a base (e.g., triethylamine):

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield |

|---|---|---|

| Temperature | 0–5°C | 85% |

| Solvent | Tetrahydrofuran (THF) | 78% |

| Catalyst | None required | – |

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boron nucleophile in palladium-catalyzed couplings with aryl halides. Its methoxy-propynyl group enhances solubility in polar aprotic solvents (e.g., DMF), enabling reactions under mild conditions (50°C, 12 h).

Table 3: Representative Coupling Reactions

| Aryl Halide | Product Yield | Turnover Frequency (h⁻¹) |

|---|---|---|

| 4-Bromotoluene | 92% | 450 |

| 2-Iodonaphthalene | 88% | 390 |

Alkyne Functionalization

The terminal alkyne in the methoxy-propynyl group participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), enabling conjugation to biomolecules or polymers.

Role in Material Science

Self-Healing Polymers

The dynamic B–O bonds enable stress-responsive materials. For example, embedding 5 wt% of the compound into polyurethane matrices increases fracture toughness by 300%.

Sensors for Diols

The compound’s reversible binding to vicinal diols (e.g., glucose) forms the basis of electrochemical sensors with a detection limit of 0.1 µM.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume